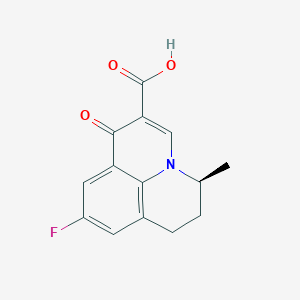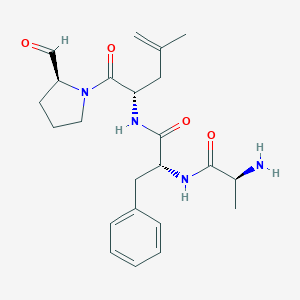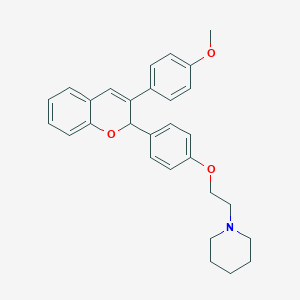
2-(4-(2-Piperidinoethoxy)phenyl)-3-(4-methoxyphenyl)-2H-benzopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-Piperidinoethoxy)phenyl)-3-(4-methoxyphenyl)-2H-benzopyran, commonly known as PEP, is a synthetic compound that belongs to the class of benzopyran derivatives. It is used as a research tool in the field of neuroscience, particularly in studying the role of serotonin receptors in the central nervous system. PEP has been shown to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.
作用機序
PEP acts as a partial agonist of the 5-HT1A receptor subtype, which is coupled to the G-protein signaling pathway. Upon binding to the receptor, PEP induces a conformational change that activates the G-protein, leading to the inhibition of adenylate cyclase and the decrease in intracellular cAMP levels. This results in the modulation of various downstream signaling pathways, including the regulation of ion channels, neurotransmitter release, and gene expression.
生化学的および生理学的効果
PEP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal excitability, and the induction of neuroplasticity. It has been shown to have anxiolytic and antidepressant-like effects in animal models, and may have potential therapeutic applications in the treatment of mood and anxiety disorders.
実験室実験の利点と制限
PEP has several advantages as a research tool, including its high potency and selectivity for the 5-HT1A receptor subtype, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, its limitations include its limited solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for research on PEP and its potential therapeutic applications. These include the development of more potent and selective analogs of PEP, the investigation of its effects on other serotonin receptor subtypes, and the exploration of its potential for use in combination with other pharmacological agents. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anxiolytic and antidepressant-like effects, and to identify potential biomarkers for patient stratification and treatment response.
合成法
PEP can be synthesized using a multi-step process that involves the reaction of 4-(2-piperidinoethoxy)benzaldehyde with 4-methoxyphenylacetic acid, followed by cyclization and reduction steps. The final product is obtained as a white crystalline solid with a high degree of purity.
科学的研究の応用
PEP has been extensively used in scientific research to study the mechanism of action of serotonin receptors and their role in various physiological and pathological processes. It has been shown to be a potent and selective agonist of the 5-HT1A receptor subtype, which is involved in the regulation of mood, anxiety, and stress responses.
特性
CAS番号 |
157173-60-9 |
|---|---|
製品名 |
2-(4-(2-Piperidinoethoxy)phenyl)-3-(4-methoxyphenyl)-2H-benzopyran |
分子式 |
C29H31NO3 |
分子量 |
441.6 g/mol |
IUPAC名 |
1-[2-[4-[3-(4-methoxyphenyl)-2H-chromen-2-yl]phenoxy]ethyl]piperidine |
InChI |
InChI=1S/C29H31NO3/c1-31-25-13-9-22(10-14-25)27-21-24-7-3-4-8-28(24)33-29(27)23-11-15-26(16-12-23)32-20-19-30-17-5-2-6-18-30/h3-4,7-16,21,29H,2,5-6,17-20H2,1H3 |
InChIキー |
CLSQFRZGLVXJHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2C4=CC=C(C=C4)OCCN5CCCCC5 |
正規SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2C4=CC=C(C=C4)OCCN5CCCCC5 |
同義語 |
2-(4-(2-piperidinoethoxy)phenyl)-3-(4-methoxyphenyl)-2H-benzopyran 2-(piperdinoethoxyphenyl)-3-(4-methoxyphenyl)-2H-benzopyran K-7 benzopyran compound |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)
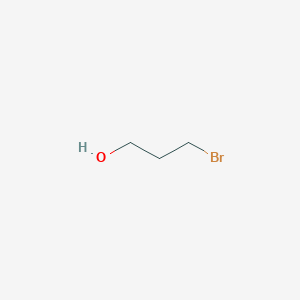
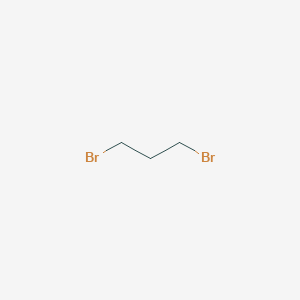

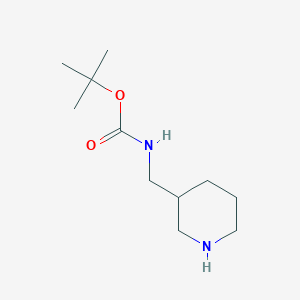


![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)


